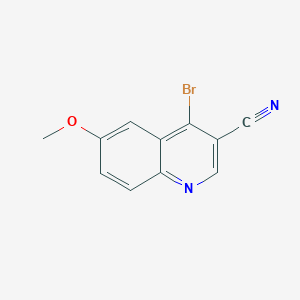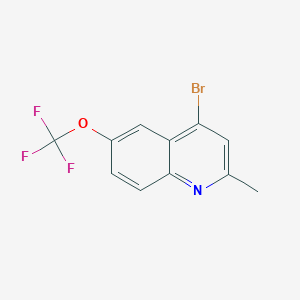
4-Bromo-2-methyl-6-trifluoromethoxyquinoline
Descripción general
Descripción
4-Bromo-2-methyl-6-trifluoromethoxyquinoline is a chemical compound with the empirical formula C11H7BrF3NO . It has a molecular weight of 306.08 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methyl-6-trifluoromethoxyquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a bromine atom at the 4th position, a methyl group at the 2nd position, and a trifluoromethoxy group at the 6th position .Physical And Chemical Properties Analysis
4-Bromo-2-methyl-6-trifluoromethoxyquinoline is a solid compound . The SMILES string representation is FC(F)(F)OC1=CC2=C(Br)C=C(N=C2C=C1)C .Aplicaciones Científicas De Investigación
Synthesis Techniques
Researchers have developed various synthetic routes to access quinoline derivatives, demonstrating the versatility of bromo-substituted quinolines as intermediates for the synthesis of biologically active compounds. For instance, the Knorr Synthesis provided a method for preparing 6-bromo-2-chloro-4-methylquinoline, showcasing the utility of bromo-substituted quinolines in constructing complex molecular architectures (N. Wlodarczyk et al., 2011). Similarly, the Efficient and Selective Synthesis of quinoline derivatives highlighted the strategic bromination of tetrahydroquinoline to achieve substituted quinolines with high yields, emphasizing the role of bromoquinolines in synthetic organic chemistry (A. Şahin et al., 2008).
Biological Activities
Quinoline derivatives have been extensively studied for their pharmacological properties . Research into 6-bromo quinazolinone derivatives revealed significant anti-inflammatory, analgesic, and antibacterial activities, underscoring the potential of bromoquinolines in medicinal chemistry (Ch. Rajveer et al., 2010). Another study on Newer Quinazolinones synthesized from 2-alkyl-6-bromo-3,1-benzoxazine-4-one explored their antimicrobial activities, further highlighting the therapeutic potential of bromo-substituted quinoline compounds (J. A. Patel et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-2-methyl-6-(trifluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO/c1-6-4-9(12)8-5-7(17-11(13,14)15)2-3-10(8)16-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSJXOJLZQTCDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670954 | |
| Record name | 4-Bromo-2-methyl-6-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-6-trifluoromethoxyquinoline | |
CAS RN |
1189107-42-3 | |
| Record name | 4-Bromo-2-methyl-6-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



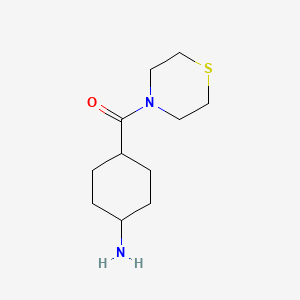
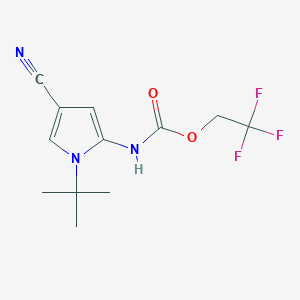
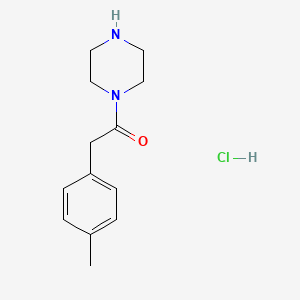
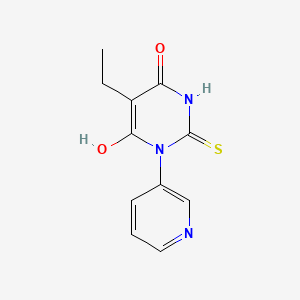
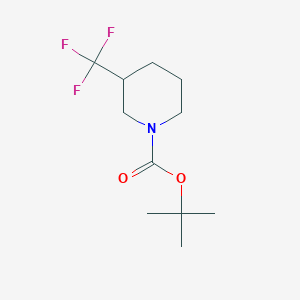
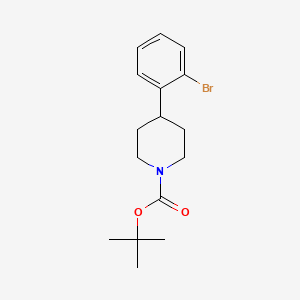
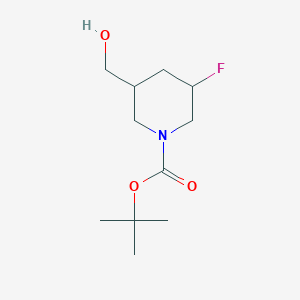
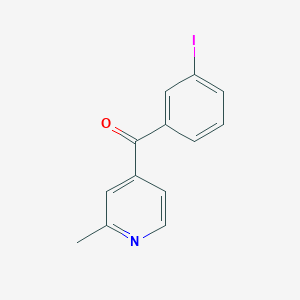
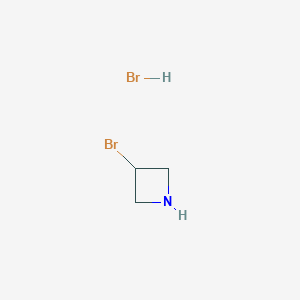
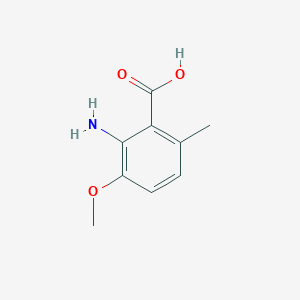
![5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1440092.png)
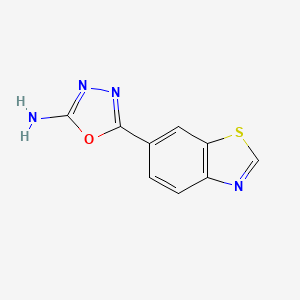
![2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B1440094.png)
